Nitenpyram
CAS No.: 150824-47-8
VCID: VC0000241
Molecular Formula: C11H15ClN4O2
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
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Description | Nitenpyram is a chemical compound widely employed as an insecticide in both agriculture and veterinary medicine . Classified as a neonicotinoid, it acts as a neurotoxin in insects by disrupting the central nervous system's neural signaling . This occurs through irreversible binding to nicotinic acetylcholine receptors (nAChr), which halts ion flow in the postsynaptic neuron membrane, leading to paralysis and death . Nitenpyram exhibits high selectivity for the nAChr variation found in insects, making it suitable for targeted insecticide applications . The Sumitomo chemical company is the current producer of nitenpyram . Nitenpyram was initially tested under the codename TI 304 starting in 1989, with its first commercial application in 1995 under the name "Bestguard" as an agricultural insecticide . Later, its use was expanded as a flea treatment for pets by Novartis under the trade name "Capstar," receiving FDA approval for non-food producing animals in October 2000 . Capstar tablets are administered orally and are rapidly absorbed into the bloodstream, killing adult fleas by interfering with their nervous systems . The effects of nitenpyram can be observed quickly, with a significant reduction in flea infestation within hours of administration; however, the treatment may need to be repeated until the infestation subsides . While generally considered safe, potential side effects in pets include itchiness, hyperactivity, panting, and vomiting . While nitenpyram's global usage has decreased compared to other insecticides, it remains a viable option for pest control in integrated pest management (IPM) projects due to its lower toxicity to non-target organisms and high uptake in plants from the soil . Nitenpyram has been used on crops like cotton and corn through dusting and seed treatment, offering long-lasting protection against crop-damaging insects . However, the development of resistance in certain insect species, such as brown planthoppers and cotton aphids, may contribute to its declining market share . Another neonicotinoid, Imidacloprid, is also used as an insecticide, but market surveys do not indicate the same decrease in global usage as seen with Nitenpyram . |
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CAS No. | 150824-47-8 |
Product Name | Nitenpyram |
Molecular Formula | C11H15ClN4O2 |
Molecular Weight | 270.71 g/mol |
IUPAC Name | (E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine |
Standard InChI | InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ |
Standard InChIKey | CFRPSFYHXJZSBI-DHZHZOJOSA-N |
SMILES | CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC |
Canonical SMILES | CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | (1E)-N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine (E)-N-(6-chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine nitenpyram |
Reference | Zhang G, Nie S, Long L, Zeng D, Chen J, Yang H, Chen L: [Determination of nitenpyram residue in cabbage and soil using gas chromatography]. Se Pu. 2010 Nov;28(11):1103-6. [PMID:21381431] Dobson P, Tinembart O, Fisch RD, Junquera P: Efficacy of nitenpyram as a systemic flea adulticide in dogs and cats. Vet Rec. 2000 Dec 16;147(25):709-13. [PMID:11140929] Li SP, Jiang YY, Cao XH, Dong YW, Dong M, Xu J: Degradation of nitenpyram pesticide in aqueous solution by low-temperature plasma. Environ Technol. 2013 May-Jun;34(9-12):1609-16. [PMID:24191496] Rust MK, Waggoner MM, Hinkle NC, Stansfield D, Barnett S: Efficacy and longevity of nitenpyram against adult cat fleas (Siphonaptera: Pulicidae). J Med Entomol. 2003 Sep;40(5):678-81. [PMID:14596282] Wieland-Berghausen S, Schote U, Frey M, Schmidt F: Comparison of microencapsulation techniques for the water-soluble drugs nitenpyram and clomipramine HCl. J Control Release. 2002 Dec 13;85(1-3):35-43. [PMID:12480309] Miller PF, Peters BA, Hort CA: Comparison of lufenuron and nitenpyram versus imidacloprid for integrated flea control. Vet Ther. 2001 Fall;2(4):285-92. [PMID:19746650] Schenker R, Tinembart O, Humbert-Droz E, Cavaliero T, Yerly B: Comparative speed of kill between nitenpyram, fipronil, imidacloprid, selamectin and cythioate against adult Ctenocephalides felis (Bouche) on cats and dogs. Vet Parasitol. 2003 Mar 10;112(3):249-54. [PMID:12591200] Sun C, Xu X, Xu Y, Yan D, Fang T, Liu T: Synthesis, insecticidal activity, and molecular docking studies of nitenpyram analogues with a flexible ester arm anchored on tetrahydropyrimidine ring. J Agric Food Chem. 2011 May 11;59(9):4828-35. doi: 10.1021/jf1049563. Epub 2011 Apr 15. [PMID:21469732] Dryden MW, Magid-Denenberg T, Bunch S, Boyer J, Schenker R: Control of fleas on dogs and cats and in homes with the combination of oral lufenuron and nitenpyram. Vet Ther. 2001 Summer;2(3):208-14. [PMID:19746663] Obana H, Okihashi M, Akutsu K, Kitagawa Y, Hori S: Determination of acetamiprid, imidacloprid, and nitenpyram residues in vegetables and fruits by high-performance liquid chromatography with diode-array detection. J Agric Food Chem. 2002 Jul 31;50(16):4464-7. [PMID:12137461] |
PubChem Compound | 3034287 |
Last Modified | Sep 12 2023 |
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